Eliglustat-d15

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

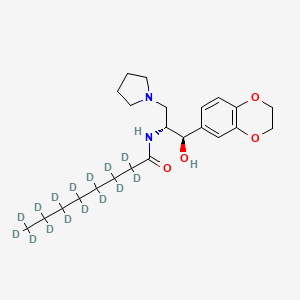

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuterio-N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m1/s1/i1D3,2D2,3D2,4D2,5D2,6D2,9D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZZPCZKBUKGGU-PTVBPQIQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Eliglustat-d15: Properties, Application, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eliglustat-d15 is the deuterated analog of Eliglustat, a potent and specific inhibitor of glucosylceramide synthase. This isotopic labeling renders this compound an invaluable tool in the bioanalysis of Eliglustat, where it serves as a high-fidelity internal standard for quantitative mass spectrometry-based assays. This technical guide provides a comprehensive overview of the chemical structure of this compound, its role in the context of Eliglustat's mechanism of action, and detailed protocols for its application in experimental settings. Furthermore, it presents key quantitative data from clinical studies of Eliglustat, underscoring the importance of precise analytical methodologies facilitated by the use of its deuterated counterpart.

Introduction to Eliglustat and the Role of Deuteration

Eliglustat is a substrate reduction therapy approved for the treatment of Gaucher disease type 1. Gaucher disease is a lysosomal storage disorder characterized by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide in various tissues. By inhibiting glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids, Eliglustat effectively reduces the rate of glucosylceramide production to match its impaired degradation.

The therapeutic efficacy and safety of Eliglustat are directly related to its plasma concentrations. Therefore, accurate and precise quantification of Eliglustat in biological matrices is paramount throughout its preclinical and clinical development. This is where isotopically labeled internal standards, such as this compound, become indispensable.

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, results in a molecule with a higher mass but nearly identical chemical properties to the parent compound. In mass spectrometry, this mass difference allows for the clear differentiation of the analyte (Eliglustat) from the internal standard (this compound), while their similar chromatographic behavior and ionization efficiency ensure that any variability during sample preparation and analysis is accounted for, leading to highly reliable quantitative results.

Chemical Structure and Properties of this compound

This compound is a stable, non-radioactive, isotopically labeled form of Eliglustat. The "d15" designation indicates that fifteen hydrogen atoms in the octanamide moiety of the molecule have been replaced with deuterium.

Chemical Structure:

-

Systematic Name: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuterio-N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide

-

Molecular Formula: C₂₃H₂₁D₁₅N₂O₄

-

Molecular Weight: Approximately 419.64 g/mol

The core structure consists of a benzodioxin ring, a pyrrolidine ring, and a deuterated octanamide side chain. The stereochemistry at the two chiral centers is (1R, 2R), which is crucial for its biological activity.

Mechanism of Action of Eliglustat and the Glycosphingolipid Synthesis Pathway

Eliglustat targets the enzyme glucosylceramide synthase (GCS), which is a key player in the biosynthesis of glycosphingolipids. The pathway begins with ceramide, to which GCS adds a glucose molecule, forming glucosylceramide. This is the precursor for a wide array of more complex glycosphingolipids. In Gaucher disease, the subsequent breakdown of glucosylceramide is impaired. Eliglustat's inhibitory action reduces the initial production of glucosylceramide, thereby alleviating the substrate burden on the deficient enzyme.

Caption: Glycosphingolipid synthesis pathway and the inhibitory action of Eliglustat.

Quantitative Data from Clinical Trials of Eliglustat

The efficacy of Eliglustat has been demonstrated in several clinical trials. The following tables summarize key quantitative outcomes from these studies, highlighting the clinical improvements observed in patients with Gaucher disease type 1.

Table 1: Efficacy of Eliglustat in Treatment-Naïve Patients (ENGAGE Trial, 4.5 Years) [1][2][3]

| Parameter | Baseline (Mean ± SD or Median) | 4.5 Years (Mean ± SD or Median) | Percent Change |

| Spleen Volume (multiples of normal) | 17.1 | 5.8 | -66% |

| Liver Volume (multiples of normal) | 1.5 | 1.1 | -23% |

| Hemoglobin (g/dL) | 11.9 | 13.4 | +1.4 g/dL |

| Platelet Count (x 10⁹/L) | 67.6 | 122.6 | +87% |

| Chitotriosidase (nmol/h/mL) | 13,394 | 2,312 | -82% |

| Glucosylceramide (µg/mL) | 11.5 | 2.4 | -79% |

| Glucosylsphingosine (ng/mL) | 518.5 | 72.1 | -84% |

| Spine T-score | -1.07 | -0.53 | Improvement |

Table 2: Long-Term Efficacy of Eliglustat (Phase 2 Trial, 8 Years) [4]

| Parameter | Baseline (Mean ± SD) | 8 Years (Mean ± SD) | Percent Change |

| Spleen Volume (multiples of normal) | 16.8 ± 9.5 | 4.9 ± 3.2 | -69% |

| Liver Volume (multiples of normal) | 1.7 ± 0.5 | 1.1 ± 0.3 | -34% |

| Hemoglobin (g/dL) | 11.3 ± 1.5 | 13.5 ± 1.2 | +2.2 g/dL |

| Platelet Count (x 10⁹/L) | 68.7 ± 21.2 | 135.3 ± 56.6 | +113% |

Experimental Protocol: Quantification of Eliglustat in Human Plasma using LC-MS/MS with this compound Internal Standard

This section provides a detailed methodology for the quantification of Eliglustat in human plasma, a critical assay in pharmacokinetic and clinical studies.

5.1. Materials and Reagents

-

Eliglustat reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm or higher)

-

Methanol (HPLC or LC-MS grade)

5.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

5.3. Preparation of Stock and Working Solutions

-

Eliglustat Stock Solution (1 mg/mL): Accurately weigh and dissolve Eliglustat reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Eliglustat Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-

This compound Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of, for example, 100 ng/mL.

5.4. Sample Preparation (Protein Precipitation)

-

Label polypropylene tubes for calibration standards, quality controls, and unknown samples.

-

To 100 µL of plasma in each tube, add 10 µL of the this compound internal standard working solution.

-

For calibration standards, add a known volume of the corresponding Eliglustat working solution. For blanks, add 10 µL of 50:50 methanol:water.

-

Vortex each tube for 10 seconds.

-

Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

5.5. LC-MS/MS Conditions

-

LC Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution:

-

0-0.5 min: 95% A

-

0.5-2.5 min: Linear gradient to 5% A

-

2.5-3.0 min: Hold at 5% A

-

3.0-3.1 min: Return to 95% A

-

3.1-4.0 min: Re-equilibration at 95% A

-

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Eliglustat: m/z 405.4 → 84.1

-

This compound: The precursor ion will be shifted by +15 Da (m/z 420.4), and the product ion will depend on the fragmentation pattern, which should be confirmed by direct infusion of the standard.

-

5.6. Data Analysis

The concentration of Eliglustat in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards of known concentrations.

Caption: Workflow for the quantification of Eliglustat in plasma.

Conclusion

This compound is a critical analytical tool for the development and clinical use of Eliglustat. Its use as an internal standard in LC-MS/MS assays ensures the generation of accurate and reliable pharmacokinetic data, which is essential for establishing the safety and efficacy of this important therapy for Gaucher disease. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with Eliglustat and its deuterated analog.

References

- 1. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Outcomes after 8 years of eliglustat therapy for Gaucher disease type 1: Final results from the Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Eliglustat-d15 as an Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Eliglustat-d15's function as a stable isotope-labeled internal standard (SIL-IS) in the quantitative bioanalysis of eliglustat. While the therapeutic mechanism of eliglustat is contextualized, the core focus is on the analytical principles and methodologies that leverage its deuterated analog to ensure accurate, precise, and robust quantification in complex biological matrices.

Introduction: The Principle of Stable Isotope Dilution

Eliglustat is an oral substrate reduction therapy used for the treatment of Gaucher disease type 1.[1][2] It functions by inhibiting glucosylceramide synthase, the enzyme responsible for synthesizing glucosylceramide, thereby reducing the accumulation of this substrate in lysosomes.[2][3][4] For effective clinical development and therapeutic drug monitoring, a robust bioanalytical method is required to accurately measure eliglustat concentrations in biological samples like plasma.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, and its accuracy relies heavily on the use of an appropriate internal standard (IS). An IS is a compound added at a known concentration to every sample, calibrator, and quality control sample. It is used to correct for variability during the analytical process, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response fluctuations.

A stable isotope-labeled internal standard, such as this compound, is considered the ideal choice. By replacing 15 hydrogen atoms with deuterium, this compound is chemically and structurally almost identical to the analyte, eliglustat. This ensures it behaves nearly identically during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished and measured separately by the mass spectrometer. This co-eluting, yet distinguishable, nature provides the most effective normalization, correcting for potential errors at every stage of the analysis.

Mechanism of Action as an Internal Standard

The utility of this compound is rooted in the principle of stable isotope dilution (SID). Because this compound has the same physicochemical properties as eliglustat, it experiences the same degree of loss during sample preparation and the same extent of ionization efficiency in the mass spectrometer's source.

When a known amount of this compound is added to a plasma sample, the ratio of the mass spectrometer's response of the analyte (eliglustat) to the internal standard (this compound) is measured. This ratio is directly proportional to the initial concentration of eliglustat in the sample. Any variations that occur during the procedure will affect both the analyte and the internal standard equally, leaving their ratio constant and ensuring the final calculated concentration remains accurate.

References

An In-depth Technical Guide to the Synthesis and Purification of Eliglustat-d15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Eliglustat-d15, a deuterated analog of the glucosylceramide synthase inhibitor, Eliglustat.[1] Due to its increased mass, this compound serves as an ideal internal standard for pharmacokinetic and metabolic studies of Eliglustat, allowing for precise quantification in biological matrices.[2][3] This document outlines the synthetic pathway, details experimental protocols, and presents relevant data in a clear and structured format.

Synthetic Strategy

The most plausible and efficient synthetic route to this compound involves a convergent synthesis strategy. This approach consists of two key stages:

-

Synthesis of the non-deuterated chiral amine precursor: (1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][2][4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol.

-

Synthesis of the deuterated acylating agent: Octanoyl-d15 chloride.

-

Coupling of the chiral amine with the deuterated acyl chloride to yield the final product, this compound.

This strategy allows for the introduction of the deuterium label at a late stage in the synthesis, maximizing efficiency and minimizing the potential for isotopic scrambling.

Experimental Protocols

Synthesis of (1R,2R)-2-amino-1-(2,3-dihydrobenzo[b]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol

Multiple synthetic routes for the chiral amine precursor of Eliglustat have been reported. A common approach, which is adaptable for laboratory and potential scale-up, is outlined below. This multi-step synthesis begins with commercially available starting materials.

A generalized workflow for the synthesis of the chiral amine precursor is depicted in the following diagram:

References

The Gold Standard in Bioanalysis: A Technical Guide to the Advantages of Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, particularly within drug development and clinical research, the pursuit of the highest levels of accuracy, precision, and reliability is paramount. The choice of an internal standard (IS) is a critical decision that directly impacts the quality and integrity of quantitative data. Among the available options, stable isotope-labeled internal standards (SIL-IS), and specifically deuterated internal standards, have emerged as the "gold standard," especially for liquid chromatography-mass spectrometry (LC-MS/MS) applications.[1][2][3] This in-depth technical guide explores the core advantages of using deuterated internal standards, supported by quantitative data, detailed experimental protocols, and logical workflows to provide a comprehensive resource for the scientific community.

Core Principles: Why Deuterated Standards are Superior

A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[4] This subtle modification results in an increase in molecular weight, allowing the mass spectrometer to differentiate it from the native analyte, while its physicochemical properties remain nearly identical.[5] This near-perfect analogy is the foundation of its superiority, as the deuterated standard behaves almost identically to the analyte throughout the entire analytical workflow, from sample preparation to detection.

The primary advantages of employing deuterated internal standards in bioanalysis include:

-

Mitigation of Matrix Effects: A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., plasma, urine, tissue homogenates) can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. Because a deuterated internal standard co-elutes with the analyte and has virtually identical ionization characteristics, it experiences the same degree of ion suppression or enhancement. This allows for accurate normalization of the analyte's signal, thereby correcting for the matrix effect.

-

Compensation for Extraction Variability: The recovery of an analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be inconsistent. When a deuterated internal standard is introduced at the beginning of the sample preparation process, it experiences the same potential for loss as the analyte. Consequently, the ratio of the analyte to the internal standard remains constant, ensuring accurate quantification despite variations in extraction efficiency.

-

Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response can introduce variability into the analytical results. The use of a deuterated internal standard effectively normalizes these variations, leading to more precise and reproducible data.

Quantitative Data: A Head-to-Head Comparison

The theoretical advantages of deuterated standards are consistently supported by experimental data, which demonstrates their superior performance compared to other types of internal standards, such as structural analogs.

Table 1: Comparison of Precision for the Quantification of Everolimus

| Internal Standard Type | Quality Control Level | Coefficient of Variation (%CV) |

| Deuterated Internal Standard | Low | 3.5% |

| Medium | 2.8% | |

| High | 2.1% | |

| Structural Analog Internal Standard | Low | 6.2% |

| Medium | 5.5% | |

| High | 4.8% |

This data, adapted from a study on the immunosuppressant drug everolimus, illustrates a significant improvement in precision (lower %CV) when using a deuterated internal standard compared to a structural analogue.

Table 2: Comparative Analysis of Accuracy and Precision for Kahalalide F Quantification

| Internal Standard Type | Accuracy (Mean Bias %) | Precision (Standard Deviation) |

| Deuterated Internal Standard | 101.2% | 3.7% |

| Structural Analog Internal Standard | 92.5% | 8.9% |

This comparative analysis for the depsipeptide kahalalide F in a biological matrix clearly demonstrates a statistically significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation) when using a deuterated internal standard.

Table 3: Impact of Internal Standard Choice on Matrix Effects in Ethambutol Analysis

| Internal Standard | IS Normalized Matrix Factor | Coefficient of Variation (%CV) |

| Ethambutol-d4 (Deuterated) | 0.98 - 1.05 | < 4.0% |

| Cimetidine (Structural Analog) | 0.85 - 1.12 | < 15.0% |

Data from a validated LC-QToF-MS method in human plasma shows that the deuterated internal standard provides a more consistent and reliable correction for matrix effects, as indicated by an IS Normalized Matrix Factor closer to 1.0 and a lower %CV across different plasma sources.

Experimental Protocols

To ensure the robust and reliable performance of a bioanalytical method employing a deuterated internal standard, a thorough validation is essential. The following is a representative protocol for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method, based on the International Council for Harmonisation (ICH) M10 guideline.

Objective

To evaluate and compare the accuracy, precision, linearity, and matrix effects of a bioanalytical method using a deuterated internal standard versus a non-deuterated (analog) internal standard.

Materials

-

Analyte reference standard

-

Deuterated internal standard

-

Non-deuterated internal standard

-

Blank biological matrix (e.g., plasma, urine) from at least six different sources

-

All necessary solvents and reagents for sample preparation and LC-MS/MS analysis

Method

3.1. Stock and Working Solutions: Prepare separate stock solutions of the analyte and both internal standards.

3.2. Calibration Curve: A calibration curve should be prepared for each analytical run, consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels.

3.3. Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.

3.4. Sample Preparation (Protein Precipitation Example):

-

To 50 µL of whole blood, plasma, or serum sample, add the deuterated internal standard solution.

-

Add a precipitation solution (e.g., zinc sulfate in methanol) to precipitate proteins.

-

Vortex mix and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

3.5. Validation Parameters and Acceptance Criteria (based on ICH M10):

| Parameter | Procedure | Acceptance Criteria |

| Selectivity and Specificity | Analyze at least 6 independent sources of blank matrix. | Response of interfering components should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response. |

| Matrix Effect | Compare the analyte's peak area in a post-extraction spiked sample to its peak area in a neat solution at the same concentration. Calculate the IS-normalized matrix factor. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |

| Carry-over | Inject a blank sample immediately following the highest calibration standard (ULOQ). | Carry-over in the blank sample should not be >20% of the LLOQ for the analyte and >5% for the internal standard. |

| Accuracy and Precision | Analyze QC samples at LLOQ, low, medium, and high concentrations. | The mean concentration should be within ±15% of the nominal concentration (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ). |

| Stability (Freeze-Thaw, Bench-Top) | Analyze low and high QC samples after undergoing at least three freeze-thaw cycles or being left at room temperature for a specified duration. | The mean concentration of the stability QC samples should be within ±15% of the nominal concentration. |

| Dilution Integrity | Dilute samples with concentrations above the ULOQ with blank matrix. | The accuracy and precision of the diluted QCs should be within ±15%. |

Visualizing the Workflow and Rationale

The following diagrams, created using Graphviz, illustrate the logical workflows and relationships in bioanalysis with deuterated internal standards.

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Caption: How deuterated standards compensate for matrix effects.

Caption: Key decision points for selecting a suitable deuterated internal standard.

Conclusion

The use of deuterated internal standards in bioanalysis, particularly in LC-MS/MS applications, is an indispensable strategy for achieving the highest quality quantitative data. Their ability to effectively compensate for matrix effects, extraction variability, and instrumental fluctuations provides an unparalleled level of accuracy and precision. This is essential for regulatory submissions, clinical diagnostics, and advancing metabolic research. As analytical instrumentation continues to evolve in sensitivity, the critical role of deuterated internal standards in ensuring data integrity will only become more pronounced. The detailed protocols, quantitative comparisons, and logical workflows presented in this guide underscore the profound impact of these stable isotope-labeled compounds on the reliability and robustness of scientific data.

References

Navigating the Analytical Landscape of Deuterated Pharmaceuticals: A Technical Guide to the Isotopic Purity and Stability of Eliglustat-d15

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and stability of Eliglustat-d15, a deuterated analog of the glucosylceramide synthase inhibitor, Eliglustat. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering detailed methodologies for assessing the quality and shelf-life of this important analytical standard.

Introduction to this compound

Eliglustat is an oral substrate reduction therapy for Gaucher disease type 1. Its deuterated counterpart, this compound, serves as a crucial internal standard for the accurate quantification of Eliglustat in biological matrices during pharmacokinetic and drug metabolism studies. The strategic incorporation of fifteen deuterium atoms enhances its mass spectrometric detection and provides a distinct mass shift from the unlabeled drug, facilitating precise analysis. The reliability of bioanalytical data hinges on the well-characterized isotopic purity and stability of such internal standards.

Isotopic Purity of this compound

The isotopic purity of this compound is a critical parameter that ensures the accuracy of quantitative bioanalysis by minimizing cross-talk between the analyte and the internal standard.

Quantitative Data Summary

The isotopic purity of commercially available this compound is typically high, ensuring minimal interference from unlabeled or partially labeled species.

| Parameter | Specification | Source |

| Isotopic Purity | ≥99% deuterated forms (d1-d15) | Commercial Supplier Data |

| Deuterium Incorporation | 15 Deuterium Atoms | Chemical Structure |

Experimental Protocols for Isotopic Purity Determination

A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is employed to provide a comprehensive assessment of isotopic enrichment and structural integrity.

Objective: To determine the distribution of deuterated isotopologues and calculate the overall isotopic enrichment.

Methodology:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, coupled with an electrospray ionization (ESI) source.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive ESI

-

Scan Mode: Full scan

-

Mass Range: m/z 400-600

-

Resolution: ≥ 60,000 FWHM

-

-

Data Analysis:

-

Acquire the full scan mass spectrum of the [M+H]⁺ ion for this compound.

-

Identify and integrate the peak areas of all isotopologues (d0 to d15).

-

Calculate the percentage of each isotopologue relative to the total ion count of all isotopologues.

-

The isotopic purity is reported as the percentage of the desired d15 isotopologue.

-

Objective: To confirm the positions of deuterium labeling and provide an independent measure of isotopic enrichment.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling.

-

²H NMR: Acquire a deuterium NMR spectrum. The presence of signals at chemical shifts corresponding to the labeled positions confirms the location of deuterium.

-

-

Data Analysis:

-

In the ¹H NMR spectrum, compare the integration of residual proton signals at the deuterated positions to the integration of a non-deuterated proton signal within the molecule to estimate the degree of deuteration.

-

The ²H NMR spectrum provides qualitative confirmation of the labeling sites.

-

Stability of this compound

Assessing the stability of this compound is crucial to define its shelf-life and ensure its integrity as an internal standard over time. Stability studies include long-term storage and forced degradation studies.

Quantitative Data Summary

| Parameter | Condition | Duration | Result |

| Long-Term Stability | -20°C | ≥ 4 years | Stable |

Experimental Protocols for Stability Assessment

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Methodology:

-

Sample Storage: Store aliquots of this compound in tightly sealed containers at the recommended temperature of -20°C.

-

Time Points: Analyze the samples at predetermined intervals (e.g., 0, 6, 12, 24, 36, and 48 months).

-

Analytical Method: Use a validated stability-indicating HPLC method with UV detection.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer).

-

Detection: UV at an appropriate wavelength (e.g., 210 nm).

-

-

Data Analysis:

-

Assess the purity of the sample at each time point by measuring the peak area of this compound.

-

Monitor for the appearance of any degradation products.

-

The compound is considered stable if the purity remains within a specified limit (e.g., ≥98%) and no significant degradation is observed.

-

Objective: To identify potential degradation products and pathways under stress conditions. This information is vital for developing a stability-indicating analytical method.

Methodology:

-

Stress Conditions: Expose solutions of this compound to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid sample at 105°C for 48 hours.

-

Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a specified duration.

-

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to identify and characterize any degradation products. Studies on non-deuterated Eliglustat have shown degradation under acidic and oxidative conditions.[1]

References

Commercial Suppliers and Technical Guide for Eliglustat-d15 Reference Standard

For researchers, scientists, and drug development professionals requiring high-purity Eliglustat-d15 for use as an internal standard, several commercial suppliers offer this reference material. This technical guide provides a comparative overview of available suppliers and a detailed experimental protocol for the quantification of eliglustat in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Commercial Supplier Overview

A summary of commercial suppliers for this compound reference standard is provided below, offering a comparison of key product specifications. It is recommended to contact the suppliers directly for the most current pricing and availability.

| Supplier | Catalog Number | Purity | Available Quantities | Price | Notes |

| Cayman Chemical | 30167 | ≥99% deuterated forms (d1-d15)[1][2] | 1 mg, 5 mg[3] | $965.00 (for 5 mg)[2] | Available as a tartrate salt. Intended for use as an internal standard for GC- or LC-MS.[1] |

| Bertin Bioreagent | 30167 | Not specified | 1 mg, 5 mg | Starting from €310.25 | Supplier for Cayman Chemical products in France. |

| LGC Standards | TRC-E508027-50MG | Not specified | Custom synthesis | Price on request | |

| Simson Pharma Limited | Not specified | High quality | Not specified | Price on request | Accompanied by a Certificate of Analysis. |

| MedchemExpress | HY-14885S | Not specified | Not specified | Price on request | Deuterium labeled Eliglustat. |

Experimental Protocol: Quantification of Eliglustat in Rat Plasma using UPLC-MS/MS

This section details a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of eliglustat in rat plasma. This compound can be utilized as the internal standard (IS) in this assay to ensure accuracy and precision by correcting for variations during sample preparation and analysis.

Materials and Reagents

-

Eliglustat reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Rat plasma

Sample Preparation (Protein Precipitation)

-

To 100 µL of rat plasma, add the working solution of this compound internal standard.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis.

UPLC-MS/MS System and Conditions

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm)

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution: A gradient elution program should be optimized to ensure sufficient separation of eliglustat and the internal standard from matrix components.

-

Flow Rate: 0.40 mL/min

-

Mass Spectrometer: XEVO TQ-S triple quadrupole tandem mass spectrometer or equivalent

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Eliglustat: m/z 405.4 → 84.1

-

Internal Standard (Bosutinib in cited method, adapt for this compound): m/z 530.2 → 141.2 (example)

-

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

-

Linearity

-

Accuracy and Precision

-

Selectivity and Specificity

-

Matrix effect

-

Recovery

-

Stability

Signaling Pathway and Experimental Workflow Diagrams

To further illustrate the context and application of this compound, the following diagrams are provided.

References

In-Depth Technical Guide to the Certificate of Analysis and Specifications of Eliglustat-d15

This technical guide provides a comprehensive overview of the typical certificate of analysis and specifications for Eliglustat-d15, a deuterated internal standard essential for the accurate quantification of Eliglustat in biological matrices. The information is intended for researchers, scientists, and drug development professionals engaged in bioanalytical studies, pharmacokinetic research, and therapeutic drug monitoring.

Product Identification and General Specifications

This compound is the deuterium-labeled form of Eliglustat, an inhibitor of glucosylceramide synthase used in the treatment of Gaucher disease type 1.[1][2] As a stable isotope-labeled internal standard, it is a critical component in isotope dilution mass spectrometry, a highly accurate method for quantitative analysis.[3][4]

| Parameter | Specification | Typical Value |

| Chemical Name | N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide-d15 | As per name |

| Synonyms | Genz-99067-d15 | As per name |

| Molecular Formula | C₂₃H₂₁D₁₅N₂O₄ | As per formula |

| Molecular Weight | 419.64 g/mol | 419.64 g/mol |

| CAS Number | 1628700-80-0 | As per number |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in DMSO and Methanol | Conforms |

| Storage Conditions | -20°C, protect from light and moisture | As recommended |

Quality and Purity Specifications

The quality and purity of this compound are paramount for its use as an internal standard. The following table summarizes the key quality control specifications typically found on a Certificate of Analysis.

| Parameter | Specification | Typical Value | Methodology |

| Chemical Purity (HPLC) | ≥98% | >99% | HPLC-UV |

| Isotopic Enrichment | ≥98% | ≥99% deuterated forms (d1-d15) | Mass Spectrometry |

| Unlabeled Eliglustat | Report Value | <1% | Mass Spectrometry |

| Residual Solvents | Conforms to ICH Q3C | <0.5% | GC-HS |

| Heavy Metals | ≤20 ppm | <10 ppm | ICP-MS |

| Loss on Drying | ≤1.0% | <0.5% | TGA |

| Assay (by NMR or qNMR) | 95.0% - 105.0% | 99.8% | ¹H-NMR |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound. Below are representative experimental protocols for the key analyses cited.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to separate this compound from any non-deuterated or other impurities.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

-

Mobile Phase: A gradient mixture of acetonitrile and a buffer such as 0.1% orthophosphoric acid in water (pH adjusted to 3.0). A typical starting condition would be a 40:60 (v/v) ratio of acetonitrile to buffer.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 282 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Mass Spectrometry for Isotopic Enrichment and Unlabeled Analyte Determination

This method quantifies the degree of deuterium incorporation and the amount of unlabeled Eliglustat present.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan from m/z 100-1000.

-

Data Analysis: The isotopic distribution of the molecular ion peak is analyzed. The abundance of the peak corresponding to the fully deuterated molecule (d15) is compared to the sum of all isotopic peaks to calculate the isotopic enrichment. The percentage of unlabeled Eliglustat is determined by the relative intensity of the m/z peak corresponding to the non-deuterated molecule.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Assay

¹H-NMR is used to confirm the chemical structure of this compound and to determine its purity by quantitative NMR (qNMR).

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Internal Standard (for qNMR): A certified reference standard with a known purity, such as maleic anhydride.

-

Procedure: An accurately weighed amount of this compound and the internal standard are dissolved in the NMR solvent. The ¹H-NMR spectrum is acquired with a sufficient relaxation delay to ensure quantitative signal integration.

-

Data Analysis: The purity of this compound is calculated by comparing the integral of a characteristic proton signal of this compound with the integral of a known proton signal from the internal standard.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to the analysis and use of this compound.

Caption: Quality Control Workflow for this compound.

Caption: Isotope Dilution Mass Spectrometry Workflow.

References

An In-depth Technical Guide to Understanding Isotope Effects in Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical implications of isotope effects when using deuterated compounds as internal standards in analytical and bioanalytical chemistry. The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is a cornerstone of quantitative analysis, particularly in mass spectrometry-based assays.[1][2] While chemically similar, the mass difference between these isotopes introduces subtle but significant physical and chemical effects that must be understood to ensure data accuracy and reproducibility.

Core Principles: Kinetic and Thermodynamic Isotope Effects

Isotope effects are the changes observed in the rate or equilibrium of a chemical process when an atom is replaced by one of its isotopes.[3] These effects stem from the mass difference, which influences the vibrational energy of chemical bonds.

The Origin: Zero-Point Energy

A chemical bond is not static; it vibrates at a specific frequency. The lowest possible energy state of this vibration is called the Zero-Point Energy (ZPE). Because deuterium is heavier than hydrogen, a carbon-deuterium (C-D) bond has a lower vibrational frequency and consequently a lower ZPE than a corresponding carbon-hydrogen (C-H) bond.[4] This difference in ZPE is the primary origin of most hydrogen isotope effects; more energy is required to break a C-D bond than a C-H bond.[4]

Caption: Zero-Point Energy (ZPE) difference between C-H and C-D bonds.

Kinetic Isotope Effect (KIE)

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is substituted with one of its isotopes. It is expressed as the ratio of the rate constant for the light isotopologue (k L) to that of the heavy one (k H). For deuterium, this is k H/k D.

-

Primary KIE: Occurs when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. Because the C-D bond is stronger (has a higher activation energy to break), reactions involving C-D bond cleavage are slower than those involving C-H bond cleavage. This results in a "normal" KIE, where k H/k D > 1.

-

Secondary KIE: Observed when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs but can provide valuable mechanistic information related to changes in hybridization or hyperconjugation at the transition state.

Caption: Logical flow distinguishing Primary and Secondary KIEs.

Thermodynamic (Equilibrium) Isotope Effect (TIE)

The Thermodynamic Isotope Effect, also known as the Equilibrium Isotope Effect, is the effect of isotopic substitution on an equilibrium constant. It arises from the influence of isotopic mass on the vibrational energies of reactants and products. In general, the heavier isotope will preferentially accumulate in the state where it is most strongly bound (i.e., the state with the highest vibrational force constants). For example, acids are generally weaker in deuterium oxide (D₂O) than in water (H₂O), a phenomenon attributable to thermodynamic isotope effects.

Practical Implications in Analytical Methodologies

Deuterated compounds are considered the "gold standard" for internal standards in mass spectrometry because they have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. However, isotope effects can manifest in several ways.

Isotope Effects in Chromatography

In chromatography, particularly gas chromatography (GC) and to a lesser extent liquid chromatography (LC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.

-

Mechanism: This "chromatographic isotope effect" is attributed to differences in intermolecular interactions. The C-D bond is slightly shorter and less polarizable than the C-H bond. This can lead to weaker van der Waals interactions between the deuterated analyte and the stationary phase, resulting in a shorter retention time.

-

Consequences: If the deuterated internal standard and the native analyte are not fully co-eluting, it can lead to quantification errors, especially in LC-MS where matrix effects might differ across the slightly separated peak profiles. Using ¹³C or ¹⁵N labeled standards can often avoid this issue as they typically lack a chromatographic isotope effect.

Isotope Effects in Mass Spectrometry

Mass spectrometry inherently distinguishes molecules based on their mass-to-charge ratio (m/z), making it the ideal detector for isotope-labeled compounds. However, the stability of the deuterium label is critical.

-

Label Stability: Deuterium atoms should be placed on stable, non-exchangeable positions within the molecule. Labels on heteroatoms (like -OH or -NH) or on carbons alpha to a carbonyl group can be susceptible to back-exchange with protons from the solvent, compromising the integrity of the standard.

-

Metabolic Stability (KIE): If the deuterium label is placed at a site of metabolic activity (e.g., a C-H bond that undergoes enzymatic hydroxylation), a primary KIE can slow the rate of metabolism for the deuterated standard compared to the analyte. While this is sometimes exploited in drug design to create "metabolically shielded" drugs, it is generally undesirable for an internal standard, which should ideally mirror the analyte's behavior without altering it.

Quantitative Data Summary

The magnitude of isotope effects can vary widely depending on the specific molecule, reaction, and analytical conditions. The following tables summarize typical quantitative values.

Table 1: Typical Magnitudes of Kinetic Isotope Effects (KIE)

| Isotope Effect Type | Typical k H /k D Value | Notes |

|---|---|---|

| Primary KIE (C-H/D cleavage) | 6 - 10 | The rate for a reaction involving C-H bond cleavage is typically 6-10 times faster than for a C-D bond. |

| Normal Primary KIE | ~1 to 8 | Common range observed in many enzymatic and chemical reactions. |

| Secondary KIE (α-effect) | 1.0 - 1.4 | Per deuterium atom; depends on the change in hybridization at the reaction center. |

| Secondary KIE (β-effect) | ~1.1 | Typically associated with hyperconjugation effects stabilizing a transition state. |

| Inverse KIE | < 1 | Can occur when a C-H bond becomes stiffer (higher vibrational frequency) in the transition state. |

Table 2: Chromatographic Isotope Effects (Retention Time)

| Analytical Technique | Parameter | Observed Value | Notes |

|---|---|---|---|

| Gas Chromatography (GC) | hdIEC (t R(H) /t R(D) ) | 1.0009 - 1.0400 | Deuterated compounds generally elute faster than their protium analogs. |

| Liquid Chromatography (LC) | Retention Time Shift | Variable, often small | Deuterium labeling can cause measurable shifts, potentially leading to errors if co-elution with the analyte is imperfect. |

Experimental Protocols

Protocol: Assessment of Isotope Effects in a Quantitative LC-MS/MS Bioanalytical Assay

This protocol outlines the key steps to identify and mitigate potential isotope effects when using a deuterated internal standard (IS).

1. Objective: To verify the suitability of a deuterated internal standard by assessing chromatographic co-elution, potential for in-source fragmentation/exchange, and impact on quantitative accuracy in the presence of matrix.

2. Materials:

-

Analyte reference standard

-

Deuterated internal standard (IS)

-

Control biological matrix (e.g., plasma, urine)

-

LC-MS/MS system with electrospray ionization (ESI) source

-

Appropriate HPLC column and mobile phases

3. Methodology:

-

Step 1: Solution Suitability and Co-elution Check

-

Prepare separate solutions of the analyte and the IS in a clean solvent (e.g., 50:50 acetonitrile:water).

-

Prepare a mixed solution containing both the analyte and the IS.

-

Inject each solution onto the LC-MS/MS system.

-

Assessment: Overlay the chromatograms for the analyte and the IS from the mixed solution. The retention times should be nearly identical. A significant shift (>2-3% of retention time) indicates a chromatographic isotope effect that may require methodological adjustment (e.g., modifying the gradient) or selection of a different IS (e.g., ¹³C-labeled).

-

-

Step 2: Cross-Contribution (Isotopic Purity) Check

-

Using the data from the individual analyte and IS injections, monitor the mass transition for the analyte in the IS injection and vice-versa.

-

Assessment: The response of the analyte transition in the pure IS solution should be negligible (e.g., <0.1%) compared to the IS response. A significant signal indicates the presence of unlabeled analyte as an impurity in the IS, which must be accounted for.

-

-

Step 3: Matrix Effect Evaluation

-

Prepare three sets of samples:

-

Set A: Analyte and IS spiked into a clean solvent.

-

Set B: Analyte and IS spiked into extracted blank matrix (post-extraction spike).

-

Set C: Blank matrix spiked with analyte and IS, then subjected to the full sample extraction procedure.

-

-

Analyze all three sets.

-

Assessment: Calculate the matrix factor (MF) by comparing the peak area ratio (Analyte/IS) from Set B to Set A. An MF close to 1 indicates the IS effectively compensates for matrix-induced ion suppression or enhancement. If the chromatographic isotope effect is significant, the analyte and IS may experience different degrees of matrix effects as they elute, leading to an MF that deviates from 1 and poor accuracy.

-

-

Step 4: Stability and Back-Exchange Check

-

Incubate the IS in the biological matrix at relevant temperatures (e.g., room temperature, 37°C) for an extended period (e.g., 24 hours).

-

Extract the sample and analyze by LC-MS.

-

Assessment: Monitor for the appearance of any unlabeled analyte signal that was not present initially. The presence of such a signal indicates that the deuterium label is unstable and undergoing back-exchange with protons from the matrix or solvent.

-

Caption: Workflow for quantitative analysis using a deuterated standard.

References

Methodological & Application

Revolutionizing Gaucher Disease Bioanalysis: A Validated LC-MS/MS Method for Eliglustat Quantification Using a Deuterated Internal Standard

Introduction

Gaucher disease, a rare lysosomal storage disorder, is characterized by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide in various tissues.[1] Eliglustat, an oral substrate reduction therapy, offers a promising treatment by inhibiting glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide.[1] To support pharmacokinetic studies and therapeutic drug monitoring, a robust and reliable bioanalytical method for the quantification of eliglustat in biological matrices is essential. This application note details a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of eliglustat in human plasma, utilizing its stable isotope-labeled counterpart, Eliglustat-d15, as an internal standard.

Principle of the Method

This method employs protein precipitation for the extraction of eliglustat and its internal standard, this compound, from human plasma. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Materials and Reagents

-

Eliglustat reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

LC-MS grade formic acid

-

Ultrapure water

-

Human plasma (with anticoagulant)

Experimental Protocols

Standard and Quality Control Sample Preparation

Stock solutions of eliglustat and this compound were prepared in methanol. Working standard solutions were prepared by serially diluting the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.40 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

Time (min) %B 0.0 20 1.5 95 2.5 95 2.6 20 | 3.5 | 20 |

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive Ion Mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Eliglustat: m/z 405.4 → 84.1[2]

-

This compound: m/z 420.4 → 84.1

-

Method Validation and Quantitative Data

The method was validated according to the European Medicines Agency (EMA) guideline on bioanalytical method validation.[3] The following tables summarize the quantitative data obtained during the validation.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Eliglustat | 1 - 500 | >0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | <15 | 85-115 | <15 | 85-115 |

| Low | 3 | <15 | 85-115 | <15 | 85-115 |

| Medium | 100 | <15 | 85-115 | <15 | 85-115 |

| High | 400 | <15 | 85-115 | <15 | 85-115 |

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |

| Eliglustat | Low | Consistent and reproducible | Minimal |

| High | Consistent and reproducible | Minimal | |

| This compound | - | Consistent and reproducible | Minimal |

Table 4: Stability

| Stability Condition | Duration | Result |

| Bench-top (Room Temperature) | 4 hours | Stable |

| Freeze-thaw cycles | 3 cycles | Stable |

| Long-term storage (-80°C) | 3 months | Stable |

| Post-preparative (Autosampler) | 24 hours | Stable |

Visualizations

Signaling Pathway in Gaucher Disease and the Action of Eliglustat

Caption: Mechanism of Action of Eliglustat in Gaucher Disease.

Experimental Workflow for LC-MS/MS Analysis

Caption: LC-MS/MS Experimental Workflow for Eliglustat Analysis.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of eliglustat in human plasma. The simple protein precipitation extraction procedure and the use of a stable isotope-labeled internal standard contribute to the robustness and high-throughput capability of the assay. This method is well-suited for supporting clinical trials, pharmacokinetic studies, and therapeutic drug monitoring of eliglustat in patients with Gaucher disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Liquid chromatography-tandem mass spectrometric method for the quantification of eliglustat in rat plasma and the application in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detailed Outcome Data - Clinical Review Report: Eliglustat (Cerdelga) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note & Protocol: Quantitative Analysis of Eliglustat in Human Plasma using a Validated LC-MS/MS Method with Eliglustat-d15 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Eliglustat in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard, Eliglustat-d15, to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings. All experimental protocols and validation parameters are outlined to meet regulatory guidelines.

Introduction

Eliglustat is an oral substrate reduction therapy approved for the treatment of Gaucher disease type 1. It functions as a potent inhibitor of glucosylceramide synthase, thereby reducing the accumulation of glucosylceramide in lysosomes. Accurate and precise measurement of Eliglustat concentrations in human plasma is crucial for pharmacokinetic assessments and for ensuring therapeutic efficacy and safety. This document describes a validated LC-MS/MS method for the quantification of Eliglustat in human plasma, utilizing this compound as the internal standard (IS) to correct for matrix effects and variability in sample processing.

Experimental Workflow

Caption: Experimental workflow for the quantitative analysis of Eliglustat in human plasma.

Materials and Reagents

| Material/Reagent | Supplier |

| Eliglustat Reference Standard | Commercially Available |

| This compound Internal Standard | MedchemExpress or Cayman Chemical |

| Acetonitrile (LC-MS Grade) | Fisher Scientific or equivalent |

| Formic Acid (LC-MS Grade) | Fisher Scientific or equivalent |

| Water (LC-MS Grade) | Fisher Scientific or equivalent |

| Human Plasma (K2EDTA) | BioIVT or equivalent |

Instrumentation

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions: Prepare stock solutions of Eliglustat and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare working standard solutions of Eliglustat by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water to create a range of concentrations for spiking into the plasma.

-

Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile/water.

-

Calibration Standards (CS): Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of 1-500 ng/mL.[1][2]

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:

-

Lower Limit of Quantification (LLOQ)

-

Low QC

-

Medium QC

-

High QC

-

Sample Preparation (Protein Precipitation)

-

Thaw human plasma samples, calibration standards, and quality controls at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Condition |

| LC System | UPLC System |

| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.40 mL/min |

| Gradient | A gradient is typically employed for optimal separation. |

| Injection Volume | 5-10 µL |

Mass Spectrometry

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Eliglustat | 405.4 | 84.1[1][2] |

| This compound (IS) | 420.4 | 84.1 |

Method Validation

The bioanalytical method should be validated according to the FDA's guidance on bioanalytical method validation.[3] The key validation parameters are summarized below.

Caption: Key parameters for bioanalytical method validation and their typical acceptance criteria.

Quantitative Data Summary

Calibration Curve

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL |

| Regression Model | Linear, weighted 1/x² |

| Correlation Coefficient (r²) | ≥ 0.99 |

Accuracy and Precision (Intra- and Inter-day)

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |

| Low QC | 3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Medium QC | 100 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| High QC | 400 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

Matrix Effect and Recovery

| QC Level | Recovery (%) | Matrix Effect (%) |

| Low QC | Consistent and reproducible | Minimal |

| High QC | Consistent and reproducible | Minimal |

Stability

| Stability Condition | Duration | Result |

| Freeze-Thaw | 3 cycles | Stable |

| Bench-top (Room Temp) | 24 hours | Stable |

| Long-term (-70°C) | 90 days | Stable |

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative determination of Eliglustat in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for regulated bioanalytical studies. The simple protein precipitation sample preparation procedure allows for high-throughput analysis. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the clinical development of Eliglustat.

References

- 1. Liquid chromatography-tandem mass spectrometric method for the quantification of eliglustat in rat plasma and the application in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Eliglustat-d15 in Preclinical Pharmacokinetic Studies

Application Note

Introduction

Eliglustat is an oral substrate reduction therapy approved for the treatment of Gaucher disease type 1. It functions as a specific and potent inhibitor of glucosylceramide synthase, an essential enzyme in the synthesis of glycosphingolipids.[1][2][3] By inhibiting this enzyme, Eliglustat reduces the rate of glucosylceramide production, thereby mitigating its accumulation in lysosomes, which is the underlying cause of Gaucher disease.[1][2] Preclinical studies are fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of new drug candidates like Eliglustat. A critical component of these studies is the accurate quantification of the drug in biological matrices. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) due to their ability to mimic the analyte's behavior during sample extraction and ionization, thus correcting for matrix effects and improving assay accuracy and precision. Eliglustat-d15, a deuterated analog of Eliglustat, serves as an ideal internal standard for preclinical pharmacokinetic studies.

Principle of Use

In a typical preclinical pharmacokinetic study, animal models (e.g., mice, rats, dogs) are administered a defined dose of Eliglustat. Biological samples, most commonly plasma, are collected at various time points post-administration. To quantify the concentration of Eliglustat in these samples, a known amount of this compound is added to each sample as an internal standard (IS). The samples then undergo an extraction procedure to isolate the analyte and the IS from endogenous matrix components. The extracted samples are subsequently analyzed by LC-MS/MS. The mass spectrometer is set to detect specific mass-to-charge (m/z) transitions for both Eliglustat and this compound. The ratio of the peak area of Eliglustat to the peak area of this compound is used to calculate the concentration of Eliglustat in the original sample by referencing a calibration curve prepared in the same biological matrix. The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for any variability during sample preparation and analysis, ensuring high-quality pharmacokinetic data.

Experimental Protocols

1. Preclinical Pharmacokinetic Study in Mice

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Dosing:

-

A suspension of Eliglustat is prepared in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

Mice are administered a single oral dose of Eliglustat at 10 mg/kg via oral gavage.

-

-

Sample Collection:

-

Blood samples (approximately 50 µL) are collected from the tail vein at pre-dose (0 hours) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

-

Blood is collected into tubes containing K2EDTA as an anticoagulant.

-

Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.

-

2. Bioanalytical Method for Eliglustat Quantification in Mouse Plasma

-

Materials:

-

Eliglustat reference standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Blank mouse plasma

-

-

Preparation of Stock and Working Solutions:

-

Prepare 1 mg/mL stock solutions of Eliglustat and this compound in methanol.

-

Prepare serial dilutions of the Eliglustat stock solution in 50:50 ACN:water to create working standards for the calibration curve.

-

Prepare a working solution of this compound (internal standard) at 100 ng/mL in 50:50 ACN:water.

-

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

-

To 20 µL of each plasma sample, add 100 µL of the internal standard working solution (100 ng/mL this compound in ACN).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Eliglustat from endogenous matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Eliglustat: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be determined during method development).

-

This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be determined during method development, typically a +15 Da shift from the parent compound).

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both Eliglustat and this compound.

-

Calculate the peak area ratio (Eliglustat/Eliglustat-d15).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of Eliglustat in the unknown samples from the calibration curve using linear regression with 1/x² weighting.

-

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of Eliglustat in Mice following a Single 10 mg/kg Oral Dose

| Parameter | Unit | Value (Mean ± SD) |

| Cmax (Maximum Concentration) | ng/mL | 850 ± 150 |

| Tmax (Time to Cmax) | h | 1.5 ± 0.5 |

| AUC(0-t) (Area Under the Curve) | ng·h/mL | 4500 ± 900 |

| t½ (Half-life) | h | 4.2 ± 0.8 |

Table 2: Representative Calibration Curve Data for the Quantification of Eliglustat in Mouse Plasma

| Nominal Concentration (ng/mL) | Calculated Concentration (Mean, n=3) | Accuracy (%) |

| 1 | 1.05 | 105.0 |

| 5 | 4.85 | 97.0 |

| 20 | 20.8 | 104.0 |

| 50 | 51.5 | 103.0 |

| 100 | 98.0 | 98.0 |

| 500 | 495.5 | 99.1 |

| 1000 | 1012.0 | 101.2 |

| 2000 | 1980.0 | 99.0 |

Mandatory Visualization

Caption: Workflow for a preclinical pharmacokinetic study of Eliglustat.

Caption: Metabolic pathway of Eliglustat.

References

Application Note: Quantification of Eliglustat in Human Urine by LC-MS/MS

Introduction

Eliglustat (Cerdelga®) is a substrate reduction therapy approved for the long-term treatment of Gaucher disease type 1 (GD1).[1][2] It functions as a specific and potent inhibitor of glucosylceramide synthase.[2][3][4] The metabolism of Eliglustat is primarily mediated by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4. Following oral administration, approximately 42% of the dose is excreted in the urine, predominantly as metabolites, with less than 1% excreted as the unchanged drug. This application note describes a sensitive and robust bioanalytical method for the quantification of Eliglustat in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Eliglustat-d4, ensures high accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Experimental

Materials and Reagents

-

Eliglustat reference standard (≥98% purity)

-

Eliglustat-d4 (internal standard, IS) (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human urine (drug-free)

Instrumentation

-

Liquid Chromatograph: A system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm) is a suitable choice.

Sample Preparation

Given that urine is a less complex matrix than plasma, a straightforward "dilute-and-shoot" or a simple protein precipitation method can be employed.

Protocol: Protein Precipitation

-

Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the urine sample.

-

Add 20 µL of the working solution of Eliglustat-d4 (internal standard).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile with 0.1% Formic acid

-

Flow Rate: 0.40 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 1.0 | 20 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 20 |

| 5.0 | 20 |

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 140°C

-